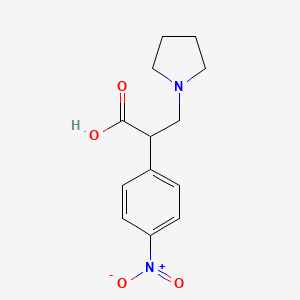
N-Deacetyl-1,2,3-demethylisocolchiceine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structure and properties It is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3-demethylisocolchiceine involves multiple steps, starting from colchicine. The process typically includes deacetylation and demethylation reactions. Specific reagents and conditions used in these reactions include:
Deacetylation: This step involves the removal of acetyl groups from colchicine. Common reagents include strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Demethylation: This step involves the removal of methyl groups. Reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are often used under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-Deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
科学的研究の応用
N-Deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its effects on cellular processes, particularly its interaction with microtubules.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and gout.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用機序
The mechanism of action of N-Deacetyl-1,2,3-demethylisocolchiceine involves its interaction with tubulin, a protein that is a key component of the cytoskeleton. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, but with potentially different pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
N-Deacetyl-1,2,3-demethylisocolchiceine is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A derivative with lower toxicity and used in cancer treatment.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
特性
| 134568-35-7 | |
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC名 |
(7S)-7-amino-1,2,3,10-tetrahydroxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C16H15NO5/c17-10-3-1-7-5-13(20)15(21)16(22)14(7)8-2-4-11(18)12(19)6-9(8)10/h2,4-6,10,20-22H,1,3,17H2,(H,18,19)/t10-/m0/s1 |
InChIキー |
MNJZTCDGAVEFIT-JTQLQIEISA-N |
異性体SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1N)O)O)O)O |
正規SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)


